N-[(1S,2S)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide N-[(1S,2S)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide
Brand Name: Vulcanchem
CAS No.: 19443-08-4
VCID: VC0090701
InChI: InChI=1S/C11H14Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5,14H2,(H,15,18)/t8-,9-/m0/s1
SMILES: C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N
Molecular Formula: C11H14Cl2N2O3
Molecular Weight: 293.144

N-[(1S,2S)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide

CAS No.: 19443-08-4

Cat. No.: VC0090701

Molecular Formula: C11H14Cl2N2O3

Molecular Weight: 293.144

* For research use only. Not for human or veterinary use.

N-[(1S,2S)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide - 19443-08-4

Specification

CAS No. 19443-08-4
Molecular Formula C11H14Cl2N2O3
Molecular Weight 293.144
IUPAC Name N-[(1S,2S)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide
Standard InChI InChI=1S/C11H14Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5,14H2,(H,15,18)/t8-,9-/m0/s1
Standard InChI Key BFLNGKUCFYKCFZ-IUCAKERBSA-N
SMILES C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator